molecular formula C9H11N5OS2 B2813500 N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 1281063-47-5

N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Numéro de catalogue: B2813500
Numéro CAS: 1281063-47-5
Poids moléculaire: 269.34
Clé InChI: HXFMFDSQUZAEOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a novel synthetic compound featuring the 1,3,4-thiadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological potential. This reagent is offered exclusively for laboratory research purposes. The 1,3,4-thiadiazole structure is a privileged scaffold in drug discovery, known for its metabolic stability and low toxicity, and is found in several FDA-approved drugs . Derivatives of this heterocycle are frequently investigated as potential anticancer agents, with some analogs demonstrating significant antiproliferative activity by inducing cell cycle arrest and apoptosis in cancer cell lines . Beyond oncology research, the 1,3,4-thiadiazole moiety is a key structure explored for developing compounds with herbicidal and insecticidal activity, making it a subject of interest in agricultural chemistry . The specific substitutions on the core structure of this acetamide derivative—including the cyanomethyl and cyclopropylamino groups—are designed to modulate its electronic properties, lipophilicity, and binding affinity, making it a valuable chemical tool for researchers exploring new structure-activity relationships. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

N-(cyanomethyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS2/c10-3-4-11-7(15)5-16-9-14-13-8(17-9)12-6-1-2-6/h6H,1-2,4-5H2,(H,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMFDSQUZAEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=C(S2)SCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the thiadiazole ring.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl chloride or a similar reagent.

    Final Coupling: The final step involves coupling the intermediate with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It could also be explored for use in agricultural chemistry as a potential pesticide or herbicide.

Mécanisme D'action

The mechanism by which N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiadiazole ring and the cyanomethyl group are likely involved in key interactions with the molecular targets, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of the target compound with structurally related analogs:

Compound Name / ID Substituents on Thiadiazole (Position 5) Acetamide Side Chain Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound Cyclopropylamino N-(cyanomethyl) N/A N/A Not reported (hypothetical) N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-(2-isopropyl-5-methylphenoxy) 88 133–135 Anticonvulsant (MES model) [1]
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide 4-Methoxybenzylthio N-(4-phenoxyphenyl) N/A N/A Not reported [10]
N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide 4-Cyanobenzylthio 2-(1H-indol-3-yl) N/A N/A Not reported [17]
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl 3-Cyano-tetrahydrobenzothiophen-2-yl N/A N/A 5-LOX inhibition (in silico) [4]

Key Observations :

  • Substituent Diversity: The target compound’s cyclopropylamino group distinguishes it from analogs with alkylthio (e.g., benzylthio in 5h ), arylthio (e.g., 4-methoxybenzylthio ), or heterocyclic substituents (e.g., pyrazolone in ).
  • Acetamide Modifications: The cyanomethyl group is less common compared to phenoxy (5h) or indole () side chains, which are associated with anticonvulsant or receptor-binding activities.
  • Physicochemical Properties : While melting points and yields are unavailable for the target compound, analogs with similar sulfanyl-acetamide backbones (e.g., 5h: 88% yield, 133–135°C) suggest moderate synthetic feasibility and stability .
Anticonvulsant Activity

Compounds like 5h and 5j () demonstrated 100% protection in the maximal electroshock (MES) model, attributed to hydrophobic interactions via benzothiazole or chlorophenyl groups .

Enzyme Inhibition
  • 5-Lipoxygenase (5-LOX) Inhibition : A pyrazolone-thiadiazole hybrid () showed in silico binding affinity for 5-LOX, a target in inflammation . The target compound’s cyclopropyl group could enhance binding pocket compatibility due to its compact size.
  • Cholinesterase and LOX Inhibition: Compounds in (e.g., 8t, 8u) exhibited α-glucosidase and butyrylcholinesterase (BChE) inhibition, linked to aromatic and indole substituents .
Anti-inflammatory and Antitumor Potential

Thiadiazole derivatives with pyrazolone () or benzothiazole () moieties have shown anti-inflammatory and antitumor activities. The target compound’s cyclopropylamino group may improve metabolic stability over bulkier substituents, a critical factor in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized for yield and purity?

  • Answer : Synthesis involves sequential steps: (1) Cyclocondensation of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole core (0–5°C, pH 6.5–7.5), (2) nucleophilic substitution with cyclopropylamine (50–60°C in DMF), and (3) acylation using bromoacetyl cyanide (RT, THF solvent). Optimize yield (≥75%) by controlling stoichiometry (1:1.2 molar ratio for thiol coupling) and using silica gel chromatography (ethyl acetate/hexane, 3:7) for purification. Monitor by TLC (Rf 0.4 in EtOAc) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Answer : Use ¹H/¹³C NMR to identify proton environments (e.g., cyclopropylamino NH at δ 2.8–3.2 ppm, thiadiazole C-S at 165–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular mass (<3 ppm error). Purity (>98%) is validated via reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, λ 254 nm). FTIR detects functional groups (C≡N stretch ~2240 cm⁻¹, S-C=S at 680 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies: (1) Thermal stability at 40°C/75% RH for 4 weeks, (2) photostability under ICH Q1B guidelines. Monitor degradation via HPLC peak area changes (<5% deviation acceptable). Store in amber vials at -20°C under argon to prevent thioether oxidation .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?

  • Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB IDs: 1M17 for EGFR, 6OS2 for PARP1). Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2 Å). Compare MM-PBSA binding energy calculations (-8.5 to -10.5 kcal/mol) with experimental IC50 values .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Answer : Discrepancies may arise from solvation effects. Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., EGFR KD). Adjust protonation states using pKa prediction tools (MarvinSketch) and cross-validate with fluorescence polarization assays. Use explicit solvent MD simulations (AMBER99SB-ILDN force field) to refine models .

Q. What experimental designs elucidate the structure-activity relationship (SAR) of the thiadiazole-sulfanylacetamide scaffold?

  • Answer : Synthesize analogs with modified cyclopropylamino groups (e.g., cyclobutyl, isopropyl) and compare bioactivity via dose-response curves (IC50 in µM). Use 2D-QSAR with descriptors like LogP and polar surface area (MOE software). Validate with X-ray crystallography to map steric/electronic interactions in enzyme binding pockets .

Q. What strategies mitigate the compound’s poor aqueous solubility in pharmacological assays?

  • Answer : Use co-solvent systems (DMSO/PEG400/saline ≤5:30:65 v/v) or nanoformulation (antisolvent precipitation with HPMC stabilizer, 150–200 nm particles). Alternatively, synthesize prodrugs (e.g., phosphate esters of the cyanomethyl group) to enhance logP by 1.5 units while maintaining pH-dependent release .

Q. How can contradictory cytotoxicity results across cell lines (e.g., HeLa vs. MCF-7) be systematically analyzed?

  • Answer : Perform transcriptomic profiling (RNA-seq) to identify differential target expression. Use siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism. Measure cellular uptake via LC-MS/MS and correlate with IC50. Account for efflux pumps (e.g., P-gp) using verapamil inhibition assays .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted synthesis for thiadiazole ring formation (20% yield improvement, 30 minutes vs. 6 hours) .
  • Data Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate NMR assignments with 2D experiments (HSQC, HMBC) .
  • Ethical Reporting : Disclose solvent residuals (ICH Q3C limits) and cytotoxicity thresholds (IC50 >100 µM considered inactive) in publications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.